N,N'-dimethylpentane-1,5-diamine,hydrochloride
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Overview
Description
N,N’-dimethylpentane-1,5-diamine,hydrochloride is an organic compound with the molecular formula C7H18N2. It is also known as 5-(Dimethylamino)pentylamine or DMAPA. This compound is characterized by its colorless or pale yellow liquid appearance and a weak amine odor. It is soluble in water and common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dimethylpentane-1,5-diamine,hydrochloride can be synthesized through the amination of pentanal using excess dimethylamine and hydrochloric acid. The reaction involves the following steps:
Amination Reaction: Pentanal reacts with dimethylamine in the presence of hydrochloric acid to form N,N’-dimethylpentane-1,5-diamine.
Purification: The product is purified by distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of N,N’-dimethylpentane-1,5-diamine,hydrochloride typically involves large-scale amination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethylpentane-1,5-diamine,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, diethyl ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Corresponding amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N,N’-dimethylpentane-1,5-diamine,hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N’-dimethylpentane-1,5-diamine,hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpentane-1,5-diamine: Similar structure but without the hydrochloride group.
5-(Dimethylamino)pentylamine: Another name for the same compound.
N,N-dimethyl-1,5-pentanediamine: A closely related compound with slight structural variations
Uniqueness
N,N’-dimethylpentane-1,5-diamine,hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
CAS No. |
5330-32-5 |
---|---|
Molecular Formula |
C7H19ClN2 |
Molecular Weight |
166.69 g/mol |
IUPAC Name |
N,N'-dimethylpentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C7H18N2.ClH/c1-8-6-4-3-5-7-9-2;/h8-9H,3-7H2,1-2H3;1H |
InChI Key |
SCJPHQJQHHSERY-UHFFFAOYSA-N |
SMILES |
CNCCCCCNC.Cl |
Canonical SMILES |
CNCCCCCNC.Cl |
5330-32-5 | |
Origin of Product |
United States |
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